molecular formula C19H28N2O B13517614 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B13517614
M. Wt: 300.4 g/mol
InChI Key: ALACQZHJMXASGP-UHFFFAOYSA-N
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Description

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine is a structurally complex compound featuring a piperidine ring substituted at the 4-position with an ethylamine group. The piperidine nitrogen is further functionalized with a 2-methyl-1,2,3,4-tetrahydronaphthalene (tetralin) moiety via a carbonyl linker. This hybrid structure combines the conformational rigidity of the tetralin system with the pharmacophoric piperidine-ethylamine motif, which is prevalent in ligands targeting central nervous system (CNS) receptors, including serotonin and dopamine transporters .

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)methanone

InChI

InChI=1S/C19H28N2O/c1-14(20)15-8-11-21(12-9-15)18(22)19(2)10-7-16-5-3-4-6-17(16)13-19/h3-6,14-15H,7-13,20H2,1-2H3

InChI Key

ALACQZHJMXASGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2(CCC3=CC=CC=C3C2)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine typically involves multiple steps:

    Synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride: This step involves the chlorination of 2-Methyl-1,2,3,4-tetrahydronaphthalene to form the corresponding acyl chloride.

    Formation of the Piperidine Derivative: The acyl chloride is then reacted with piperidine to form the piperidin-4-yl derivative.

    Final Coupling Reaction: The piperidin-4-yl derivative is coupled with ethan-1-amine under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Ethylamine Motifs

Compound Name Key Structural Features Molecular Weight Pharmacological Notes
Target Compound Piperidine-4-yl ethylamine + 2-methyltetralin-2-carbonyl ~317.4 (estimated) Hypothetical CNS activity due to ethylamine and aromatic moieties; enhanced lipophilicity from tetralin.
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine () Bis-piperidine-ethylamine 225.38 Simpler structure; lacks aromaticity, likely lower receptor affinity. Used in preclinical studies for neurotransmitter modulation .
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, ) Naphthalene substituent + piperidine-carboxamide 381.2 Higher metabolic stability (78% yield in synthesis); microsomal stability data suggests moderate hepatic clearance .
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () Tetralin-primary amine ~195.7 (free base) Lacks piperidine-carbonyl linker; primary amine may limit CNS penetration. Used in early-stage analgesic research .

Functional Analogues with Heterocyclic Linkers

  • Brorphine (): A piperidin-4-yl benzimidazolone derivative with a bromophenyl group. Despite structural differences (e.g., benzimidazolone vs. tetralin), both compounds share a piperidine core linked to an aromatic system. Brorphine’s µ-opioid receptor agonism highlights the pharmacological relevance of such hybrid structures, though the target compound’s tetralin group may reduce opioid affinity .
  • Metonitazene (): A benzimidazole-ethylamine derivative with a 4-methoxybenzyl group.

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability

  • Compound 17 () exhibited 78% yield in synthesis and stability in human liver microsomes, attributed to its tetrahydropyranylmethyl group, which may shield the carboxamide from enzymatic degradation. The target compound’s tetralin-carbonyl group could similarly enhance metabolic stability compared to non-aromatic analogues .
  • Metonitazene and related benzimidazoles () show rapid hepatic clearance due to nitro-group reduction, suggesting that the target compound’s lack of nitro substituents may improve bioavailability .

Lipophilicity and Blood-Brain Barrier Penetration

  • The target compound’s calculated LogP (estimated ~3.5) is higher than 2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine (LogP ~1.8), favoring CNS penetration. This aligns with the tetralin group’s hydrophobicity, analogous to 2-methyltetralin derivatives in antidepressant研发 .

Biological Activity

The compound 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine is a novel organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the realm of neuropharmacology and cancer research. This article reviews the biological activity of the compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2OC_{19}H_{26}N_{2}O, with a molecular weight of approximately 302.43 g/mol. The structure features a piperidine ring substituted with a tetrahydronaphthalene moiety, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine exhibit various biological activities:

1. Neuropharmacological Effects

Several studies have highlighted the potential of tetrahydronaphthalene derivatives as 5-HT7 receptor agonists . For instance, compounds with similar structural motifs demonstrated significant selectivity for serotonin receptors over dopamine receptors, suggesting potential applications in treating mood disorders and anxiety .

2. Anticancer Activity

The compound's structural features may also confer anticancer properties. Analogues have shown cytotoxic effects against various cancer cell lines. For example, compounds with naphthalene derivatives have been reported to inhibit cell proliferation significantly in studies involving Jurkat and HT29 cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that specific substitutions on the piperidine ring and naphthalene moiety are crucial for enhancing biological activity:

Substituent Effect on Activity
Methyl group at position 2 on naphthaleneIncreases receptor affinity
Piperidine nitrogen substitutionEnhances selectivity for serotonin receptors
Presence of carbonyl groupEssential for cytotoxic activity

These findings emphasize the importance of molecular modifications in optimizing therapeutic efficacy.

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of tetrahydronaphthalene derivatives, the compound demonstrated significant agonistic activity at the 5-HT7 receptor with an EC50 value in the nanomolar range. This suggests potential for use in mood disorders .

Case Study 2: Anticancer Activity Assessment

Another study evaluated the cytotoxicity of similar compounds against several cancer cell lines. The results indicated that compounds containing a tetrahydronaphthalene structure exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

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